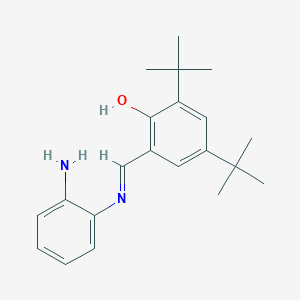
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol is a Schiff base compound derived from the condensation of 2-aminophenyl and salicylaldehyde. Schiff bases are known for their versatility and ability to form complexes with various metal ions, making them significant in both theoretical and practical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol typically involves the condensation reaction between 2-aminophenyl and salicylaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antioxidant activities.
Industry: Utilized in the development of catalysts and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s phenolic hydroxyl group and imine nitrogen are key sites for interaction with molecular targets, influencing pathways related to oxidative stress and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((2-Aminophenyl)imino)methyl)phenol: Lacks the tert-butyl groups, leading to different steric and electronic properties.
2-(((2-Aminophenyl)imino)methyl)-4-tert-butylphenol: Contains only one tert-butyl group, affecting its reactivity and stability.
Uniqueness
2-(((2-Aminophenyl)imino)methyl)-4,6-di-tert-butylphenol is unique due to the presence of two tert-butyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly useful in forming stable metal complexes and in applications requiring robust chemical properties.
Propriétés
Formule moléculaire |
C21H28N2O |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-[(2-aminophenyl)iminomethyl]-4,6-ditert-butylphenol |
InChI |
InChI=1S/C21H28N2O/c1-20(2,3)15-11-14(19(24)16(12-15)21(4,5)6)13-23-18-10-8-7-9-17(18)22/h7-13,24H,22H2,1-6H3 |
Clé InChI |
WOIXERHXLOOLRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















